7-Bromo-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
“7-Bromo-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound with a molecular weight of 198.02 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
. It belongs to the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving “7-Bromo-1H-pyrazolo[3,4-c]pyridine” and its derivatives have been studied in various contexts . For instance, the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists have been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” are characterized by its molecular weight and InChI code . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
7-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives have been extensively studied for their potential in medicinal chemistry. For instance, a series of 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde showed significant anti-inflammatory and analgesic activities (Chamakuri, Murthy, & Yellu, 2016). Similarly, novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives exhibited strong antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Synthesis Techniques and Tautomerism
Advanced synthesis techniques have been developed for 1H-pyrazolo[3,4-b]pyridines, focusing on their tautomeric forms and substituents. A comprehensive review covering synthetic methods and biomedical applications of these compounds highlights their significance in scientific research (Donaire-Arias et al., 2022). Additionally, research on tautomerism in 7-substituted pyrazolo[3,4-c]pyridine derivatives using NMR and X-ray crystallography has provided insights into their structural dynamics (Kourafalos et al., 2006).
Applications in Cancer Research
Organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potential anticancer agents. These compounds, known as cyclin-dependent kinase (Cdk) inhibitors, exhibit structure-activity relationships pertinent to cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).
Photophysical Properties
2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with 3,4-b]pyridine structures, have been studied for their unique photoreactions and photophysical properties. This research provides valuable insights into their potential applications in materials science (Vetokhina et al., 2012).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of 1H-pyrazolo[3,4-b]pyridine, a key compound in this category, has been achieved through a process involving reduction, oxidation, oximation, and cyclization. This method is noted for its ease of operation, low cost, and environmental friendliness, suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Future Directions
properties
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 |
Source
|
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
957760-11-1 |
Source
|
Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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